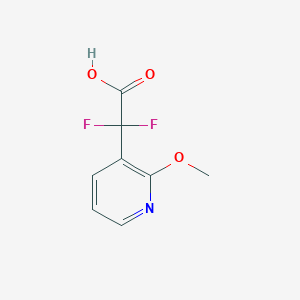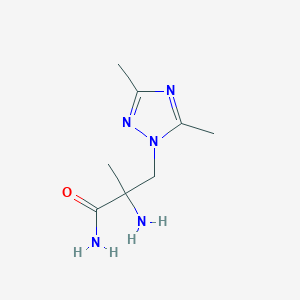
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide is a synthetic organic compound that features a triazole ring, an amino group, and a methylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Methylpropanamide Moiety: The triazole ring is then reacted with a suitable alkylating agent to introduce the methylpropanamide group. This step may require the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the methylpropanamide moiety, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of antimicrobial, antifungal, and anticancer drugs.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
作用機序
The mechanism of action of 2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and amino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Amino-3-(1H-1,2,4-triazol-1-YL)-2-methylpropanamide: Lacks the dimethyl substitution on the triazole ring.
2-Amino-3-(dimethyl-1H-1,2,3-triazol-1-YL)-2-methylpropanamide: Features a different triazole isomer.
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-ethylpropanamide: Contains an ethyl group instead of a methyl group.
Uniqueness
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide is unique due to the presence of the dimethyl substitution on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
特性
分子式 |
C8H15N5O |
|---|---|
分子量 |
197.24 g/mol |
IUPAC名 |
2-amino-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H15N5O/c1-5-11-6(2)13(12-5)4-8(3,10)7(9)14/h4,10H2,1-3H3,(H2,9,14) |
InChIキー |
MJRKTTHOSYCNAI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C)CC(C)(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


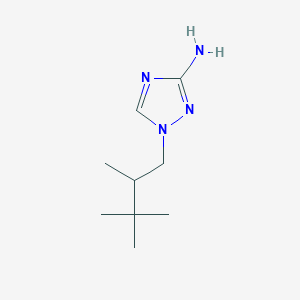
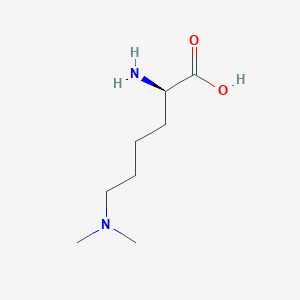
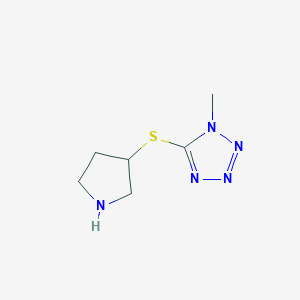
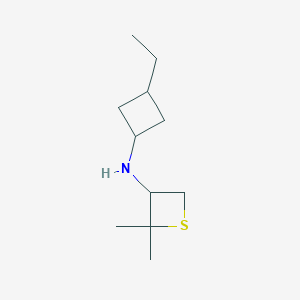

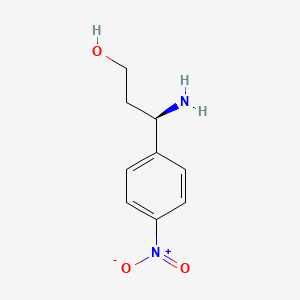
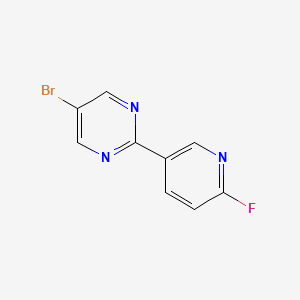

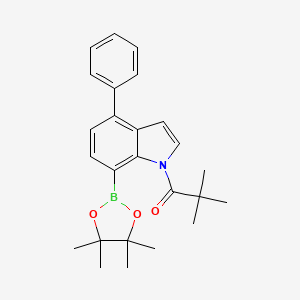
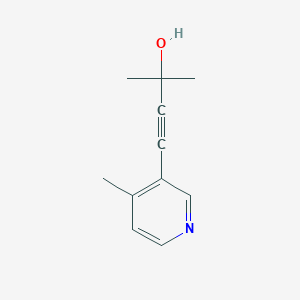
![2H,3H,5H,6H,7H-Furo[2,3-f]indole](/img/structure/B13324979.png)
![3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13324985.png)
